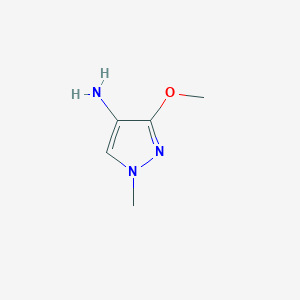

3-methoxy-1-methyl-1H-pyrazol-4-amine

Vue d'ensemble

Description

3-methoxy-1-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular weight of 163.61 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Pyrazole-bearing compounds, including this one, are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, involves the use of hydrazine-coupled pyrazoles . The structures of these synthesized compounds are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N3O.ClH/c1-8-3-4 (6)5 (7-8)9-2;/h3H,6H2,1-2H3;1H . The molecular structure of this compound can be analyzed using various techniques such as FTIR-ATR, 1D and 2D NMR experiments, and EIMS .Applications De Recherche Scientifique

Synthesis and Characterization

One-Pot Synthesis : An efficient one-pot synthesis method was reported for derivatives of 3-methoxy-1-methyl-1H-pyrazol-4-amine, highlighting its operational ease and short reaction times, which can be beneficial in the rapid synthesis of pyrazole derivatives (Becerra, Rojas, & Castillo, 2021).

Structural Characterization : The structural elucidation of pyrazole Schiff bases, including this compound derivatives, was done through various spectroscopic techniques. These studies aid in understanding the molecular architecture and functional groups of such compounds (Feng, Guo, Sun, & Zhao, 2018).

Biological Activities

Antitumor and Antimicrobial Properties : Research indicates that certain pyrazole derivatives exhibit significant antitumor, antifungal, and antibacterial properties. This suggests potential pharmaceutical applications of this compound in developing new therapeutic agents (Titi et al., 2020).

Antibacterial and Antifungal Activity : Pyrazole Schiff bases, including derivatives of this compound, have shown potential as antibacterial agents, particularly against C. albicans and Gram-negative bacteria, highlighting their relevance in addressing antimicrobial resistance (Feng, Guo, Sun, & Zhao, 2018).

Chemical Properties and Reactions

Condensation Reactions : The compound is involved in three-component condensation reactions, forming various pyrazolopyrimidines and pyrazoloquinazolines, demonstrating its versatility in organic synthesis (Kryl'skiĭ, Shikhaliev, & Chuvashlev, 2010).

Acylation and Inhibitory Activity : The compound's derivatives have been used in acylation reactions, showing inhibitory activity on bacterial serine/threonine protein kinases. This suggests its potential use in developing antibacterial agents, including those targeting antimycobacterial strains (Lapa et al., 2013).

Industrial and Material Science Applications

Corrosion Inhibition : Bipyrazolic compounds, related to this compound, have been studied for their efficacy as corrosion inhibitors. This could lead to applications in material science, particularly in protecting metals from corrosion (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Polymerization Processes : The compound has been utilized in the synthesis of polymers, particularly in the polymerization of methyl methacrylate. This could have implications in the field of polymer chemistry and material sciences (Shin et al., 2016).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, which could potentially be the case for this compound as well .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation and thus its activity .

Biochemical Pathways

Based on the activities of similar compounds, it could be involved in various cellular processes, potentially influencing signal transduction, enzyme activity, or gene expression .

Result of Action

The effects would depend on the specific targets and pathways it influences, and could range from changes in cellular signaling to alterations in gene expression .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of 3-methoxy-1-methyl-1H-pyrazol-4-amine . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its ability to interact with its targets .

Analyse Biochimique

Biochemical Properties

3-methoxy-1-methyl-1H-pyrazol-4-amine is known to interact with various enzymes and proteins

Cellular Effects

Molecular Mechanism

Propriétés

IUPAC Name |

3-methoxy-1-methylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-8-3-4(6)5(7-8)9-2/h3H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXSXFLSHMQQJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

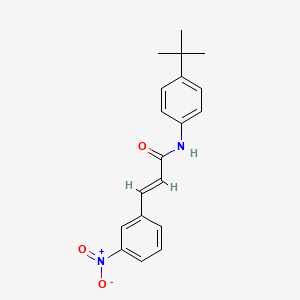

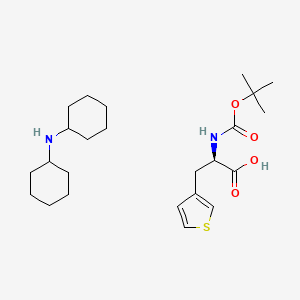

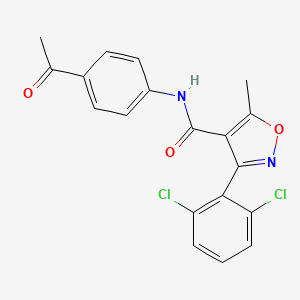

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluorobenzyl)oxy]benzyl 3-nitrobenzenecarboxylate](/img/structure/B3126164.png)

![N2-(2-Methylpropyl)-N1,N1-bis[2-[(2-methylpropyl)amino]ethyl]-1,2-ethanediamine](/img/structure/B3126171.png)

![4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B3126187.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-ol](/img/structure/B3126207.png)

![ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3126255.png)